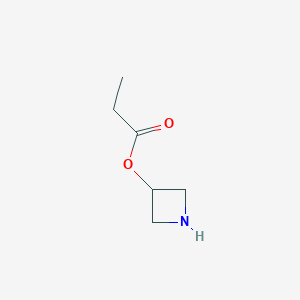

3-Azetidinyl propionate

Descripción

Significance of Four-Membered Nitrogen Heterocycles in Modern Organic Synthesis and Chemical Biology

Four-membered nitrogen heterocycles, particularly azetidines, are strained ring systems that have garnered considerable attention in modern organic chemistry and medicinal chemistry. nih.govrsc.org Their significance stems from their presence in a variety of biologically active natural products and synthetic compounds. medwinpublishers.com The inherent ring strain of azetidines, approximately 25.2 kcal/mol, contributes to their unique chemical reactivity and conformational properties. rsc.org This strain can be harnessed by chemists to drive reactions that might not be feasible with less strained, larger ring systems like pyrrolidines. medwinpublishers.com

In organic synthesis, azetidines serve as versatile building blocks for the construction of more complex nitrogen-containing molecules. nih.gov Their functionalization at different positions on the ring allows for the creation of diverse molecular scaffolds. nih.gov Synthetic strategies for accessing azetidines are broadly categorized into cyclizations and cycloadditions, with ongoing research focused on developing more efficient and innovative methods. rsc.org

From a chemical biology and medicinal chemistry perspective, the azetidine (B1206935) motif is a key component in numerous therapeutic agents. medwinpublishers.comijnrd.org The nitrogen atom within the ring can readily form hydrogen bonds with biological targets, a crucial interaction for modulating the activity of proteins and enzymes. nih.govresearchgate.net Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. medwinpublishers.comjmchemsci.comacgpubs.org For instance, L-azetidine-2-carboxylic acid, a naturally occurring azetidine derivative, acts as a proline receptor antagonist. medwinpublishers.com The development of novel azetidine derivatives continues to be an active area of research, with the aim of discovering new drugs to combat diseases with growing resistance to current treatments. medwinpublishers.com

Role of Propionate (B1217596) Esters in Organic Chemistry and Biochemical Processes

Propionate esters are a class of organic compounds derived from the reaction of propanoic acid and an alcohol. fiveable.mewikipedia.org They are characterized by the presence of a three-carbon carboxylate group. These esters are prevalent in nature, often contributing to the characteristic fruity and floral scents of various plants. pressbooks.pub This property has led to their widespread use as flavoring and fragrance agents in the food and cosmetic industries. fiveable.mepressbooks.pub

In organic chemistry, propionate esters are valuable intermediates and solvents. pressbooks.pub The ester functional group is relatively stable but can undergo a variety of transformations, making it a versatile handle for chemical synthesis. numberanalytics.com Key reactions involving esters include hydrolysis, which cleaves the ester back to a carboxylic acid and an alcohol, and transesterification, where the alcohol portion of the ester is exchanged. fiveable.mewikipedia.org These reactions are fundamental in both laboratory-scale synthesis and industrial processes. fiveable.mewikipedia.org

From a biochemical standpoint, esters, in general, are of paramount importance. fiveable.me Triglycerides, the primary components of fats and oils, are triesters of glycerol (B35011) and fatty acids, serving as crucial energy storage molecules in living organisms. fiveable.me Esters of phosphoric acid are fundamental to life, forming the backbone of DNA and RNA. pressbooks.pub Short-chain fatty acids (SCFAs), such as propionate, are produced in the gut by the fermentation of dietary fibers by the microbiome. nih.gov These SCFAs, including propionate, act as signaling molecules by interacting with G-protein coupled receptors like Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, thereby influencing various physiological processes including immune response, energy metabolism, and intestinal health. nih.govresearchgate.net

Structural Context and Research Interest in 3-Azetidinyl Propionate as a Bifunctional Entity

The compound this compound represents a fascinating molecular architecture that combines the distinct features of both the azetidine ring and a propionate ester. This bifunctional nature, where two important pharmacophores are brought together, is a source of significant research interest. The azetidine ring provides a rigid, three-dimensional scaffold that can be strategically substituted to orient functional groups in specific spatial arrangements. The propionate ester moiety, on the other hand, can influence the molecule's polarity, solubility, and ability to interact with biological targets.

The strategic placement of the propionate group at the 3-position of the azetidine ring is noteworthy. This substitution pattern allows for the exploration of chemical space around the core azetidine scaffold. Research into derivatives of this compound often involves modifications at the azetidine nitrogen and variations of the ester group. For example, patent literature discloses various derivatives where the azetidine nitrogen is acylated and the propionate ester is further functionalized, highlighting the pursuit of novel compounds for therapeutic applications, particularly in metabolic and inflammatory diseases. google.com

The interest in such bifunctional molecules lies in the potential for synergistic effects. The azetidine core can anchor the molecule to a biological target, while the propionate ester tail can engage in additional interactions or be designed as a prodrug that is cleaved in vivo to release an active molecule. This approach is a common strategy in drug discovery to improve the pharmacokinetic or pharmacodynamic properties of a lead compound.

Overview of Research Trajectories for Azetidine-Containing Compounds and Propionate Derivatives

The research trajectories for both azetidine-containing compounds and propionate derivatives are vibrant and expanding. For azetidines, a major focus is on the development of new synthetic methodologies that are more efficient and allow for greater control over stereochemistry. rsc.orgresearchgate.net The unique reactivity of the strained ring continues to be exploited in the synthesis of novel and complex molecular architectures. medwinpublishers.com In medicinal chemistry, there is a strong emphasis on the design and synthesis of new azetidine-based drugs with improved potency and selectivity. acs.org The use of azetidines as bioisosteres for other cyclic systems, such as pyrrolidines, is also an active area of investigation, as demonstrated by the development of 3-hydroxymethyl-azetidine derivatives as potent enzyme inhibitors. nih.gov Furthermore, azetidine scaffolds are being utilized in the creation of chemical probes to explore biological systems and identify new druggable targets. google.com

For propionate derivatives, research is increasingly focused on their roles in biological signaling pathways. The discovery that propionate, a product of gut microbiota, is an agonist for FFAR2 and FFAR3 has opened up new avenues for therapeutic intervention in a range of diseases, including inflammatory bowel disease, diabetes, and obesity. nih.gov Consequently, there is significant interest in developing selective agonists and antagonists for these receptors. researchgate.net The synthesis of novel propionate esters and their derivatives is therefore crucial for probing these biological systems and for developing new therapeutic agents that can modulate their activity.

The convergence of these research trajectories points towards a promising future for bifunctional molecules like this compound and its derivatives. The combination of a privileged heterocyclic scaffold with a biologically relevant ester provides a rich platform for the discovery of new chemical entities with unique properties and potential applications in medicine and beyond.

Structure

3D Structure

Propiedades

IUPAC Name |

azetidin-3-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-7-4-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGHYXIOSCZIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311649 | |

| Record name | 3-Azetidinol, 3-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-80-8 | |

| Record name | 3-Azetidinol, 3-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinol, 3-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Conformational Analysis of 3 Azetidinyl Propionate and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of azetidine (B1206935) derivatives. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides comprehensive insights into the molecular framework.

For 3-Azetidinyl propionate (B1217596), the ¹H NMR spectrum is expected to show distinct signals for both the azetidine ring and the propionate side chain. The protons on the azetidine ring typically appear in the range of 2.0-4.0 ppm. The methylene (B1212753) protons of the propionate group adjacent to the carbonyl would likely resonate as a quartet around 2.3 ppm, while the terminal methyl protons would appear as a triplet further upfield, around 1.1 ppm. docbrown.infopearson.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester is the most deshielded, appearing around 174 ppm. nih.gov Carbons within the azetidine ring typically resonate between 35 and 60 ppm. ipb.pt

Advanced 2D NMR techniques are crucial for confirming the structure. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment on 3-Azetidinyl propionate would show a key correlation between the proton at the 3-position of the azetidine ring and the carbonyl carbon of the propionate group, unequivocally establishing the connectivity between the two moieties. ipb.ptmdpi.com Similarly, ¹H-¹⁵N HMBC experiments can be used to determine the chemical shift of the nitrogen atom and confirm its position within the heterocyclic ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Azetidine C2/C4 | ~3.5-3.9 (t) | ~50-55 |

| Azetidine C3 | ~4.5-5.0 (quintet) | ~60-65 |

| Azetidine NH | ~2.0-3.0 (broad s) | - |

| Propionate C=O | - | ~174 |

| Propionate CH₂ | ~2.3 (q) | ~28 |

| Propionate CH₃ | ~1.1 (t) | ~9 |

Note: Predicted values are based on data for analogous structures. Actual values may vary depending on solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound (C₆H₁₁NO₂), the expected molecular weight is approximately 129.16 g/mol .

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 129 would be observed. The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways for esters often involve cleavage alpha to the carbonyl group. libretexts.orgnih.gov For this compound, a prominent fragment would be the loss of the propionyl group, leading to an ion corresponding to the 3-aminoazetidine radical cation. Another characteristic fragmentation would involve the cleavage of the azetidine ring itself.

High-resolution mass spectrometry (HRMS) is employed for the precise determination of the molecular formula, confirming the elemental composition and purity of the synthesized compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 129 | [C₆H₁₁NO₂]⁺ | Molecular Ion |

| 100 | [C₅H₆NO]⁺ | Loss of ethyl group (-C₂H₅) |

| 72 | [C₄H₆N]⁺ | Loss of propionyloxy radical (-OCOC₂H₅) |

| 57 | [C₂H₅CO]⁺ | Propionyl cation |

| 56 | [C₃H₆N]⁺ | Fragment from azetidine ring cleavage |

X-ray Crystallographic Analysis of Representative Azetidine Derivatives for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related azetidine derivatives provides valuable insights into the expected solid-state conformation. rsc.org

X-ray studies on various azetidine-containing compounds, such as 1,3,3-trinitroazetidine (B1241384) and l-azetidine-2-carboxylate hydrolase, have confirmed the non-planar, puckered nature of the four-membered ring. acs.orgnih.gov This puckering is a result of minimizing angle and torsional strain. The degree of puckering and the preferred conformation (endo or exo) are influenced by the nature and position of substituents on the ring. researchgate.net The crystal structure would also detail the orientation of the propionate group relative to the azetidine ring and reveal any hydrogen bonding involving the ring nitrogen or the carbonyl oxygen.

Conformational Preferences and Ring Dynamics of the Azetidine Moiety in Solution and Solid State

The azetidine ring is not planar and exists in a dynamic equilibrium between puckered conformations. rsc.orgnih.gov The strain inherent in the four-membered ring dictates its chemical reactivity and conformational behavior. rsc.org

Computational and experimental studies on azetidine analogues, such as L-azetidine-2-carboxylic acid, show that the ring can adopt different puckered structures. nih.gov The barrier to ring inversion is relatively low, meaning the ring is flexible in solution. The conformational preference is heavily influenced by the substituents. For this compound, the bulky propionate group at the C3 position will play a dominant role in determining the most stable ring pucker. It will likely adopt a conformation that minimizes steric hindrance between the substituent and the protons on the ring. nih.gov

In solution, NMR spectroscopy can be used to study these dynamics. The coupling constants between the ring protons are dependent on the dihedral angles, which in turn are defined by the ring pucker. Variable temperature NMR experiments can provide information on the energy barrier for ring inversion. In the solid state, as revealed by X-ray crystallography, the molecule is locked into a single, minimum-energy conformation, which may or may not be the most populated conformation in solution. researchgate.netnih.gov

Theoretical and Computational Investigations of 3 Azetidinyl Propionate and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of azetidine (B1206935) derivatives, offering insights into their stability and reactivity. nih.govijcce.ac.ir

Electronic Properties: Calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. For the azetidine ring, this includes determining the puckering of the four-membered ring. Subsequent calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. ijcce.ac.ir For instance, in a study on nitroimine derivatives of azetidine, calculations at the G3MP2 level were used to determine heats of formation, which increased with the number of nitroimine groups, indicating their contribution to the molecule's energy content. researchgate.net

Reactivity Descriptors: The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electrophilic and nucleophilic sites of the molecule. For an azetidine derivative like 3-azetidinyl propionate (B1217596), the nitrogen atom is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms on the ring and the carbonyl carbon of the propionate group are sites of positive potential (electrophilic). These quantum chemical descriptors are crucial for predicting how the molecule will interact with other reagents. ijcce.ac.ir

Table 1: Representative Quantum Chemical Descriptors for Azetidine Derivatives Note: These are illustrative values based on typical findings for similar small organic molecules and are not specific experimental data for 3-Azetidinyl propionate.

| Descriptor | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -6 to -8 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ -1 to 1 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 5 to 7 eV | Correlates with chemical reactivity and stability ijcce.ac.ir |

| Heat of Formation (HOF) | Positive values, increasing with energetic substituents | Indicates stored chemical energy researchgate.net |

| MEP Minimum (Nitrogen) | Negative (e.g., -40 kcal/mol) | Predicts site for electrophilic attack |

| MEP Maximum (N-H, C=O) | Positive (e.g., +30 to +50 kcal/mol) | Predicts sites for nucleophilic attack |

Molecular Modeling and Dynamics Simulations of Azetidine-Containing Systems

Molecular dynamics (MD) simulations provide a means to study the conformational dynamics and intermolecular interactions of molecules over time. Such simulations are invaluable for understanding how azetidine-containing molecules behave in a biological environment, such as in solution or near a protein receptor. mdpi.com

To perform MD simulations, a force field, which is a set of parameters describing the potential energy of the atoms in the system, is required. For novel structures like azetidine derivatives, these parameters may need to be specifically developed or validated. A study on azetidine-2-carboxylic acid (Aze), a proline analogue, involved its parameterization for the GROMOS force field. nih.gov The simulations, conducted in a biphasic water/cyclohexane system, revealed that Aze has a stronger electrostatic interaction with water compared to proline. nih.gov

These simulations also showed that peptides containing Aze have a higher tendency to undergo trans to cis peptide bond isomerization, leading to significant bends in the peptide chain. nih.gov This finding is crucial as it suggests that incorporating an azetidine ring can enforce specific secondary structures in peptides, a property that is highly valuable in drug design. researchgate.netnih.gov For this compound, MD simulations could similarly predict its preferred conformations, solvation properties, and its potential to act as a rigid scaffold in larger molecules. sciopen.com

Mechanistic Studies of Synthetic Transformations Involving Azetidine Precursors

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions used to synthesize azetidines. The construction of the strained four-membered ring can be challenging, and understanding the reaction pathways allows for the optimization of synthetic methods. rsc.org

Cycloaddition Reactions: One of the most common methods for synthesizing the azetidine core is the [2+2] cycloaddition reaction. For example, the aza-Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, can be used. rsc.org Mechanistic studies, often supported by DFT calculations, investigate the nature of the excited state and the transition states leading to the azetidine product. nsf.gov Similarly, the Staudinger synthesis, involving the cycloaddition of a ketene and an imine, has been studied computationally to understand its concerted, asynchronous mechanism. researchgate.net

Ring Contraction and Expansion: Alternative synthetic routes include the ring contraction of five-membered rings (like pyrrolidinones) or the ring expansion of three-membered rings (like aziridines). magtech.com.cn For instance, the mechanism for the ring contraction of α-bromo-N-sulfonylpyrrolidinones involves nucleophilic addition, N–C(O) cleavage, and subsequent intramolecular SN2 cyclization to form the N-sulfonylazetidine. rsc.org Photochemical methods, such as the Norrish-Yang cyclization, proceed via a 1,5-hydrogen abstraction to form a 1,4-biradical intermediate, which then closes to form the azetidine ring. beilstein-journals.org These mechanistic insights are critical for predicting reaction outcomes and designing precursors for molecules like this compound.

Computational Approaches for Structure-Activity Relationship (SAR) Analysis of Azetidine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern medicinal chemistry, aiming to correlate a molecule's structural features with its biological activity. nih.gov Computational methods are heavily used to build these models for azetidine derivatives, guiding the design of more potent and selective therapeutic agents.

QSAR Model Development: In a typical QSAR study, a series of azetidine analogues are synthesized and their biological activity is measured. Computational software is then used to calculate a wide range of "descriptors" for each molecule. These can include electronic properties (from quantum calculations), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). researchgate.net Statistical methods are then used to build a mathematical model that links these descriptors to the observed activity.

For example, a QSAR study on azetidine-2-carbonitriles as antimalarial agents used DFT to optimize the structures and generate descriptors. nih.gov The resulting model revealed that the descriptor SpMax2_Bhp, related to molecular polarizability, was the most influential on activity. This insight allowed for the rational design of new derivatives with enhanced predicted activity by substituting the parent compound with electron-deactivating groups to increase polarizability. nih.gov Similar studies on azetidin-2-one derivatives have been used to develop models for anticancer and anti-inflammatory activity, indicating that the addition of bulky groups can enhance potency. ijrar.org These approaches could be directly applied to a library of this compound derivatives to optimize their properties for a specific biological target.

Biochemical and Metabolic Interrogations of the Propionate Moiety

Microbial Pathways of Propionate (B1217596) Biogenesis

Microorganisms utilize several distinct fermentation pathways to produce propionate. mdpi.com These pathways are crucial in various environments, including the human gut and soil. elsevierpure.comnih.gov The three primary routes are the succinate (B1194679), acrylate (B77674), and propanediol (B1597323) pathways. mdpi.comresearchgate.net

Succinate Pathway: This is considered the dominant pathway for propionate production from hexose (B10828440) sugars in the human gut, particularly by bacteria from the Bacteroidetes phylum. elsevierpure.comnih.govconsensus.app The pathway involves the conversion of pyruvate (B1213749) to succinate, which is then metabolized to propionate. nih.govnih.gov Key enzymes in this pathway include methylmalonyl-CoA mutase and methylmalonyl-CoA decarboxylase. elsevierpure.comacs.org In some bacteria like E. coli, an operon (sbm operon) has been identified that can decarboxylate succinate to propionate. acs.orgnih.gov

Acrylate Pathway: This pathway is primarily found in a more restricted group of bacteria, such as Clostridium propionicum and some species within the Lachnospiraceae family. mdpi.comelsevierpure.comnih.gov It involves the conversion of lactate (B86563) to propionate via an acryloyl-CoA intermediate. mdpi.com Key enzymes include lactoyl-CoA dehydratase and acrylyl-CoA reductase. elsevierpure.commdpi.com This pathway is particularly important for lactate utilization. elsevierpure.com

Propanediol Pathway: This pathway processes deoxy sugars like fucose and rhamnose, converting them to propionate via a 1,2-propanediol intermediate. mdpi.comelsevierpure.comnih.gov It is found in bacteria such as Roseburia inulinivorans. elsevierpure.comnih.gov An engineered pathway in Pseudomonas putida has demonstrated high-yield production of propionate from 1,2-propanediol. nih.gov

There is no available research to indicate that 3-Azetidinyl propionate is a substrate or product of these microbial biogenesis pathways.

| Pathway | Primary Substrate(s) | Key Intermediate(s) | Key Enzyme(s) | Prevalent Microbial Phyla/Genera |

|---|---|---|---|---|

| Succinate Pathway | Hexose sugars, Pyruvate | Succinate, Succinyl-CoA, Methylmalonyl-CoA | Methylmalonyl-CoA decarboxylase (mmdA) | Bacteroidetes, Negativicutes elsevierpure.comnih.govconsensus.app |

| Acrylate Pathway | Lactate | Lactoyl-CoA, Acryloyl-CoA | Lactoyl-CoA dehydratase (lcdA) | Lachnospiraceae, Negativicutes, Clostridium mdpi.comelsevierpure.comnih.gov |

| Propanediol Pathway | Deoxy sugars (e.g., Fucose, Rhamnose) | 1,2-Propanediol, Propionaldehyde | Propionaldehyde dehydrogenase (pduP) | Lachnospiraceae (e.g., Roseburia) elsevierpure.comnih.gov |

Propionate Metabolism and Utilization in Biological Systems

Once produced, propionate is utilized through various metabolic routes. In mammals, the primary fate of propionate is its conversion to propionyl-CoA. nih.gov This activated form is then typically carboxylated to D-methylmalonyl-CoA, which is isomerized to L-methylmalonyl-CoA. Finally, it is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, via the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. nih.gov This process is a key anaplerotic pathway, replenishing TCA cycle intermediates. nih.gov

Propionyl-CoA is also a metabolic intermediate in the catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, threonine, and methionine. nih.govnih.gov Aberrant propionate metabolism can lead to serious metabolic disorders like propionic acidemia, which results from a deficiency in propionyl-CoA carboxylase. wikipedia.org

Recent studies have uncovered a non-canonical anabolic pathway where two propionyl-CoA molecules condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). nih.govnih.govescholarship.org This pathway has been observed in various mammalian tissues, including the heart and kidney. nih.govescholarship.org

The metabolic fate of this compound is uncharacterized. It is plausible that esterases could hydrolyze the ester bond to release propionate and 3-azetidinol. The released propionate would likely enter the canonical metabolic pathways described above. The metabolism of the azetidine (B1206935) ring itself would likely involve a separate pathway. Studies on other azetidine-containing compounds have shown that the strained ring can be opened, for example, through glutathione (B108866) S-transferase (GST)-catalyzed conjugation without prior bioactivation by cytochrome P450 enzymes. nih.gov

Enzymatic Transformations and Catalytic Mechanisms Involving Propionate and its Derivatives

The metabolism of propionate is orchestrated by a series of specific enzymes. The central transformation in mammalian propionate catabolism is catalyzed by propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme that carboxylates propionyl-CoA to form D-methylmalonyl-CoA. wikipedia.org This is followed by the action of methylmalonyl-CoA epimerase , which converts the D-isomer to the L-isomer. creative-proteomics.com The final step is catalyzed by the vitamin B12-dependent methylmalonyl-CoA mutase , which rearranges L-methylmalonyl-CoA to succinyl-CoA. nih.govcreative-proteomics.com

In microbial pathways, a different set of enzymes is prominent. For instance, the succinate pathway relies on methylmalonyl-CoA decarboxylase and propionyl-CoA:succinate CoA transferase . acs.org The acrylate pathway utilizes propionyl-CoA transferase , lactoyl-CoA dehydratase , and acryloyl-CoA reductase . mdpi.comnih.gov

No enzymatic transformations specifically involving this compound have been reported in the scientific literature. The initial step in its metabolism would likely be hydrolysis of the ester linkage, a reaction commonly catalyzed by non-specific carboxylesterases found in the liver, plasma, and other tissues.

| Enzyme | Reaction Catalyzed | Metabolic Pathway | Cofactor/Dependency |

|---|---|---|---|

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA → D-Methylmalonyl-CoA | Mammalian Catabolism | Biotin (B1667282), ATP wikipedia.org |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA → Succinyl-CoA | Mammalian Catabolism | Vitamin B12 nih.gov |

| Methylmalonyl-CoA Decarboxylase | (R)-Methylmalonyl-CoA → Propionyl-CoA + CO₂ | Microbial Succinate Pathway | - |

| Lactoyl-CoA Dehydratase | Lactoyl-CoA → Acryloyl-CoA | Microbial Acrylate Pathway | - |

Isotopic Labeling Studies for Tracing Propionate Metabolic Fates

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. springernature.comnih.gov By using precursors enriched with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can follow the atoms of the precursor as they are incorporated into downstream metabolites. mdpi.com

Studies using [¹³C]propionate have been instrumental in quantifying propionate production and disposal in patients with metabolic disorders like propionic acidemia. nih.gov These tracer studies have revealed that in humans, approximately 50% of propionate production comes from amino acid catabolism, 25% from gut bacteria, and 25% from the breakdown of odd-chain fatty acids. nih.gov

Isotopic labeling has also been crucial in discovering new metabolic pathways. For example, the use of [¹³C₁]propionate and [¹³C₃]propionate led to the discovery that two propionate molecules can condense to form trans-2-methyl-2-pentenoyl-CoA, as the labeling patterns in the resulting six-carbon molecule were inconsistent with existing metabolic models. nih.gov Furthermore, using ¹³C-labeled valine, which is catabolized to propionyl-CoA, confirmed that this anabolic pathway occurs in vivo. nih.gov

There are no published isotopic labeling studies specifically investigating the metabolic fate of this compound. Such a study could involve synthesizing the compound with ¹³C in the propionate moiety to trace its hydrolysis and subsequent entry into the TCA cycle or other metabolic pathways.

Investigational Biological Activities and Mechanistic Research of Azetidine Derivatives

Azetidine (B1206935) Scaffold as a Bioisostere and Privileged Structure in Investigational Bioactive Molecules

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal chemistry. Its unique structural properties, including inherent ring strain of approximately 25 kcal/mol, impart a high degree of molecular rigidity and stability. researchgate.netresearchgate.net This conformational restriction is a desirable trait in drug design, as it can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net Consequently, the azetidine scaffold is considered a "privileged structure," a molecular framework that is capable of binding to multiple receptor types. researchgate.net

One of the key applications of the azetidine moiety is as a bioisostere, a substituent or group with similar physical or chemical properties that produce broadly similar biological effects. The azetidine ring has been successfully employed as a bioisosteric replacement for various other cyclic and acyclic structures in bioactive molecules. researchgate.net For instance, it can serve as an isostere for six-membered heterocycles, influencing the physicochemical properties of a molecule in a predictable manner. researchgate.net Incorporating azetidines into drug candidates has been shown to confer several advantageous properties, including:

Improved Metabolic Stability: The rigid structure can protect adjacent chemical bonds from metabolic enzymes, enhancing the drug's half-life. researchgate.net

Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility. researchgate.net

Increased sp3 Character: Increasing the fraction of sp3-hybridized carbon atoms is a current trend in drug design to explore new chemical space and improve pharmacokinetic properties. researchgate.net

The utility of azetidines as privileged scaffolds is evident in their incorporation into a wide range of biologically active compounds targeting various diseases. nih.gov

Modulatory Effects on G-Protein Coupled Receptors (GPCRs), Particularly FFA2/GPR43 by Azetidine-Propionate Interactions

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are major drug targets. nih.govfrontiersin.org Azetidine-containing compounds have been investigated as modulators of various GPCRs. nih.gov A notable example is the interaction with the free fatty acid receptor 2 (FFA2), also known as GPR43. nih.govresearchgate.net

FFA2 is a GPCR that is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596), which are produced in high concentrations by the gut microbiota. nih.govmdpi.com This receptor is implicated in various physiological processes, including inflammatory responses and metabolic regulation. nih.govresearchgate.net

A class of azetidine derivatives has been developed as potent antagonists of FFA2. researchgate.net These compounds have been optimized to exhibit nanomolar potency and favorable pharmacokinetic profiles. researchgate.net For example, GLPG0974, an azetidine-containing compound, was the first FFA2 antagonist to enter clinical trials. researchgate.net It has been shown to inhibit acetate-induced neutrophil migration in vitro. researchgate.net

The interaction between azetidine-containing ligands and FFA2 is complex. Some compounds act as orthosteric antagonists, directly competing with endogenous ligands like propionate for the binding site. nih.gov Others, such as AZ1729, have been identified as allosteric modulators. nih.gov AZ1729 acts as a direct allosteric agonist and a positive allosteric modulator of propionate's activity at Gi-mediated pathways, but not at those transduced by Gq/G11. nih.gov This functional selectivity highlights the potential for developing biased ligands that can selectively modulate specific downstream signaling pathways of a GPCR.

The study of azetidine-propionate interactions at FFA2 provides valuable insights into the receptor's pharmacology and its potential as a therapeutic target for inflammatory and metabolic diseases. nih.govnih.gov

Enzyme Inhibition and Ligand-Binding Studies with Azetidine-Containing Compounds (e.g., PDE10A, RNA-guided nucleases)

The rigid and defined three-dimensional structure of the azetidine scaffold makes it an attractive component for the design of enzyme inhibitors and ligands for specific protein binding pockets.

Phosphodiesterase 10A (PDE10A) Inhibition: Phosphodiesterase 10A (PDE10A) is an enzyme that plays a critical role in regulating cyclic AMP (cAMP) concentrations, which are important second messengers in various cellular processes. x-mol.net The inhibition of PDE10A has been explored as a therapeutic strategy for conditions such as pulmonary arterial hypertension. x-mol.net Novel azetidine-based imidazopyridines have been discovered as selective and orally bioavailable inhibitors of PDE10A. x-mol.net

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers. nih.govacs.org Azetidine amides have been identified as potent small-molecule inhibitors of STAT3. nih.govacs.org These compounds have been shown to directly bind to STAT3 with high affinity, as confirmed by isothermal titration calorimetry (ITC) studies. nih.govacs.org For example, representative inhibitors demonstrated KD values in the nanomolar range. nih.gov

Ligand-Binding Studies: The coordination chemistry of azetidine derivatives has been explored, demonstrating their ability to act as ligands for metal ions like Cu(II) and Zn(II). researchmap.jp These studies provide insights into the binding modes and intermolecular interactions of azetidine-containing complexes, which can be relevant for understanding their biological activity. researchmap.jp

Other Enzyme and Receptor Interactions: Azetidine derivatives have also been investigated as inhibitors of other enzymes and as ligands for various receptors. These include:

GABA Uptake Inhibitors: Azetidine derivatives have been evaluated for their potency as inhibitors of GABA transporters GAT-1 and GAT-3. nih.gov

Vesicular Dopamine (B1211576) Uptake Inhibitors: Novel cis- and trans-azetidine analogs have shown potent inhibition of [3H]dopamine uptake into isolated synaptic vesicles. nih.gov

Role as Amino Acid Analogues (e.g., L-azetidine-2-carboxylic acid) and Their Impact on Peptide and Protein Systems

L-azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a structural analog of L-proline, with the key difference being a four-membered ring instead of a five-membered one. nih.govwikipedia.org This structural similarity allows Aze to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into proteins in place of proline during translation. wikipedia.orgoup.com

This altered conformation can lead to protein misfolding and aggregation, inducing endoplasmic reticulum (ER) stress. medchemexpress.comresearchgate.net The incorporation of Aze has been shown to alter the properties of proteins like collagen, where the regular triple helix structure is destabilized. nih.govwikipedia.org

The biological effects of L-azetidine-2-carboxylic acid have been studied in various systems:

In Saccharomyces cerevisiae, it leads to proteotoxic stress. oup.com

In BV2 microglial cells, it has been shown to have pro-inflammatory and pro-apoptotic effects. mdpi.com

It can induce ER stress by causing protein misfolding and aggregation. medchemexpress.comresearchgate.net

The study of peptides and proteins containing L-azetidine-2-carboxylic acid provides a valuable tool for understanding the role of proline in protein structure and the cellular mechanisms that respond to protein misfolding. nih.govoup.com

Exploration of Diverse Investigational Biological Activities in Azetidine Derivatives

The unique structural and chemical properties of the azetidine ring have led to its incorporation into a wide array of compounds with diverse investigational biological activities. nih.gov The rigid framework of the azetidine scaffold allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. enamine.net

A broad spectrum of pharmacological activities has been reported for compounds containing the azetidine moiety, including:

Anticancer: Azetidine-containing TZT-1027 analogues have been investigated as antitumor agents. mdpi.com

Antimicrobial: Various azetidine derivatives have demonstrated antibacterial and antifungal properties. acgpubs.orgmedwinpublishers.com

Antitubercular: Azetidin-2-one analogues have shown activity against Mycobacterium tuberculosis. medwinpublishers.com

Anti-inflammatory: Azetidine derivatives are being explored for their potential in treating inflammatory conditions. nih.gov

Central Nervous System (CNS) Activity: The azetidine scaffold has been used in the development of CNS-focused compound libraries. nih.gov

The versatility of the azetidine ring is further highlighted by its presence in compounds targeting a range of specific molecular targets, contributing to activities such as:

Antiviral nih.gov

Antioxidant nih.gov

Analgesic nih.gov

Dopamine antagonism nih.gov

The continued exploration of azetidine derivatives in medicinal chemistry is likely to uncover new therapeutic agents with novel mechanisms of action.

Advanced Applications in Chemical Biology and Investigational Drug Discovery Research

Azetidine-Containing Compounds as Chemical Probes for Target Identification

Azetidine-containing compounds are increasingly being utilized as chemical probes for the identification and validation of novel biological targets. nih.gov Chemical probes are small molecules designed to interact with specific proteins or other biomolecules, enabling the study of their functions in a cellular context. nih.govrsc.org The rigid nature of the azetidine (B1206935) scaffold can be advantageous in the design of such probes, as it can confer a higher degree of conformational restriction, leading to more specific binding interactions with the target protein. enamine.net

The general strategy for using an azetidine-based chemical probe involves three key steps:

Design and Synthesis: A probe is synthesized by incorporating a reactive or reporter group onto the azetidine scaffold. This could be a photoaffinity label, a biotin (B1667282) tag, or a fluorescent dye. mdpi.com

Target Engagement: The probe is introduced into a biological system, such as a cell lysate or live cells, where it can bind to its target protein(s).

Target Identification: The probe-protein complex is then isolated and identified, typically using techniques like affinity chromatography followed by mass spectrometry. nih.gov

The azetidinyl moiety in these probes can serve as a key recognition element, driving the interaction with the target protein. The specific substitution pattern on the azetidine ring, including the presence of a propionate (B1217596) group, can be systematically varied to optimize binding affinity and selectivity.

Design Principles for Azetidine-Based Scaffolds in Molecular Recognition and Target Engagement Studies

The design of azetidine-based scaffolds for molecular recognition and target engagement is guided by several key principles. nih.govacs.org The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) influences its geometry and reactivity, making it a unique building block in drug design. rsc.org

Key design considerations include:

Conformational Restriction: The four-membered ring of azetidine provides a rigid scaffold that limits the conformational flexibility of the molecule. enamine.net This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. enamine.net

Three-Dimensional Diversity: The non-planar nature of the azetidine ring allows for the precise spatial orientation of substituents. This three-dimensional arrangement is crucial for establishing specific interactions with the binding pocket of a target protein.

Vectorial Projection of Substituents: The azetidine core can act as a central hub from which different functional groups are projected into surrounding chemical space. For instance, in a recently developed series of MerTK inhibitors, an azetidine-urea scaffold was used to correctly position a biaryl group for optimal binding. acs.org

Modulation of Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and membrane permeability of the molecule.

| Principle | Description | Impact on Molecular Recognition |

|---|---|---|

| Conformational Restriction | The rigid four-membered ring limits the number of accessible conformations. | Reduces the entropic penalty of binding, potentially increasing affinity. |

| Three-Dimensional Diversity | The non-planar ring allows for precise spatial positioning of substituents. | Enables specific interactions with the target's binding site. |

| Vectorial Projection | The azetidine core directs substituents into specific regions of space. | Optimizes interactions with different sub-pockets of the binding site. |

| Physicochemical Modulation | The nitrogen atom influences properties like solubility and hydrogen bonding. | Can improve drug-like properties and cell permeability. |

Strategies for Enhancing Pharmacokinetic Properties and Metabolic Stability of Azetidine Derivatives

The incorporation of an azetidine ring into a molecule can have a significant impact on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Several strategies can be employed to enhance these properties in azetidine derivatives.

Improving Metabolic Stability: The azetidine ring itself is generally more stable to oxidative metabolism compared to larger, more flexible aliphatic amines. researchgate.net This is attributed to the increased C-H bond strength of the ring. However, the substituents on the azetidine ring can be susceptible to metabolic modification. Strategies to improve metabolic stability include the introduction of fluorine atoms or other electron-withdrawing groups at metabolically labile positions.

Modulating Lipophilicity: The lipophilicity of a drug molecule, often measured as its LogD value, is a critical determinant of its solubility, permeability, and off-target effects. The nitrogen atom of the azetidine ring can be used to modulate lipophilicity. For example, the introduction of a pentafluorosulfanyl (SF5) group on the azetidine nitrogen has been shown to increase lipophilicity. acs.org

Enhancing Solubility: While increased lipophilicity can sometimes lead to decreased aqueous solubility, the polar nature of the azetidine nitrogen can help to maintain a favorable solubility profile. researchgate.net The introduction of polar functional groups, such as hydroxyl or carboxyl groups, on the azetidine scaffold can further enhance solubility.

Improving Permeability: The ability of a drug to cross cell membranes is crucial for its bioavailability. The physicochemical properties of azetidine derivatives, such as their size, polarity, and hydrogen bonding capacity, can be optimized to improve permeability. nih.govacs.org

| Pharmacokinetic Parameter | Strategy | Rationale |

|---|---|---|

| Metabolic Stability | Introduction of fluorine or other electron-withdrawing groups. | Blocks sites of metabolism and increases C-H bond strength. |

| Lipophilicity | Modification of the N-substituent (e.g., with an SF5 group). | Fine-tunes the overall lipophilicity of the molecule. |

| Solubility | Incorporation of polar functional groups (e.g., -OH, -COOH). | Increases interactions with water, improving aqueous solubility. |

| Permeability | Optimization of size, polarity, and hydrogen bonding capacity. | Balances the properties required for passive diffusion across membranes. |

Development of Azetidine Derivatives as Investigational Antagonists and Modulators of Specific Biological Targets

The versatility of the azetidine scaffold has led to its incorporation into a wide range of investigational drugs targeting various biological pathways. nih.govresearchgate.netmedwinpublishers.com

Dopamine (B1211576) Receptor Antagonists: Azetidine derivatives have been evaluated for their potential as dopamine receptor antagonists. researchgate.net For example, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide have been identified as potent antagonists of the D2 and D4 dopamine receptors, respectively. researchgate.net

STAT3 Inhibitors: Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in cell growth and survival, and its aberrant activation is implicated in many cancers. nih.gov A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective inhibitors of STAT3, with some compounds exhibiting sub-micromolar potencies. nih.govacs.org

MerTK Inhibitors: The receptor tyrosine kinase MerTK is a promising target for cancer immunotherapy. A novel series of pyrazinamide-based MerTK inhibitors featuring an azetidine-benzoxazole substituent has been discovered. nih.govresearchgate.net These compounds have been shown to potently engage the target in vivo and demonstrate single-agent antitumor activity. acs.orgnih.gov

GABA Uptake Inhibitors: Azetidine derivatives have also been explored as conformationally constrained analogues of gamma-aminobutyric acid (GABA) and beta-alanine (B559535) for their potential as GABA uptake inhibitors. drugbank.com Certain azetidin-2-ylacetic acid derivatives have shown significant potency at the GAT-1 transporter. drugbank.com

Integration of Azetidine Libraries into High-Throughput Screening Campaigns

The development of diverse chemical libraries is essential for identifying novel hit compounds in high-throughput screening (HTS) campaigns. nih.gov Azetidine-based libraries offer access to a unique chemical space that is often underexplored in traditional screening collections. nih.govtechnologynetworks.combroadinstitute.org

The integration of azetidine libraries into HTS campaigns involves several key aspects:

Library Design and Synthesis: Azetidine libraries are designed to cover a wide range of chemical diversity by varying the substituents at different positions of the azetidine ring. nih.govresearchgate.net Advances in synthetic methodology have enabled the efficient, and in some cases, enantiocontrolled synthesis of these libraries. chemrxiv.org

Screening Platforms: These libraries can be screened against a wide array of biological targets using various HTS platforms, including biochemical assays, cell-based assays, and phenotypic screens. lifechemicals.comtechnologynetworks.com

Hit Identification and Validation: HTS of azetidine libraries can lead to the identification of novel hit compounds with promising biological activity. These hits can then be further validated and optimized through medicinal chemistry efforts to develop lead compounds.

For example, a 1976-membered library of spirocyclic azetidines was synthesized and profiled for its potential in targeting the central nervous system. nih.govbroadinstitute.org Similarly, BioFocus has launched a focused library of azetidine-containing compounds designed to target G-protein coupled receptors (GPCRs). technologynetworks.com

Future Perspectives and Emerging Research Avenues for 3 Azetidinyl Propionate

Advancements in Sustainable and Efficient Synthetic Methodologies for 3-Azetidinyl Propionate (B1217596)

The synthesis of azetidine-containing molecules has historically been challenging due to the inherent ring strain of the four-membered heterocycle. rsc.org Future research is increasingly focused on developing green, atom-economical, and efficient synthetic routes to overcome these hurdles. Traditional methods often require harsh conditions or multi-step procedures, but recent advances point toward more sustainable alternatives.

Emerging strategies that could be adapted for the synthesis of 3-Azetidinyl propionate and its derivatives include:

Photocatalysis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, offer a powerful method for constructing azetidine (B1206935) rings via [2+2] photocycloaddition under mild conditions. rsc.org

C-H Functionalization: Direct functionalization of C(sp3)-H bonds is a highly sought-after transformation in organic synthesis. Palladium-catalyzed intramolecular C(sp3)-H amination has been successfully used to form functionalized azetidines and represents a promising avenue for streamlined synthesis. rsc.org

Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes allows for the synthesis of densely functionalized azetidines through strain-release-driven reactions. rsc.orgacs.org This modular approach could be leveraged for rapid library generation.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency for reactions that are difficult to control in batch processes. Applying this technology to azetidine synthesis could lead to higher yields and purity for industrial-scale production.

These innovative methods provide a platform for creating diverse libraries of this compound analogs, facilitating broader exploration of their properties.

Table 1: Comparison of Modern Synthetic Strategies for Azetidine Rings

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Visible-Light Photocatalysis | Uses light energy to promote reactions; mild conditions. rsc.org | High functional group tolerance; energy-efficient and sustainable. |

| C-H Amination | Forms the azetidine ring by creating a C-N bond from an existing C-H bond. rsc.org | Reduces the number of synthetic steps; increases atom economy. |

| Strain-Release Homologation | Utilizes strained bicyclic precursors to introduce complexity. rsc.orgacs.org | Allows for modular and divergent synthesis of complex derivatives. |

| Kulinkovich-type Coupling | Ti(IV)-mediated coupling of oxime ethers and Grignard reagents. rsc.org | Broad substrate scope for creating densely functionalized azetidines. |

Refined Spectroscopic and Structural Characterization Techniques for Enhanced Understanding

A thorough understanding of a molecule's three-dimensional structure and electronic properties is paramount for elucidating its function. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are routine for characterizing compounds like this compound, advanced methods are required for a deeper understanding. nih.govhmdb.ca

Future research will likely employ a suite of sophisticated analytical techniques:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be crucial for unambiguously assigning the complex NMR spectra of novel, highly substituted this compound derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds and identifying metabolites in biological studies. nih.gov

Single-Crystal X-ray Crystallography: This technique provides definitive proof of a molecule's solid-state structure, including stereochemistry and conformation. mdpi.com Obtaining crystal structures of this compound analogs bound to biological targets can offer invaluable insights for structure-based drug design.

Vibrational Spectroscopy: Advanced infrared (IR) and Raman spectroscopy can probe the vibrational modes of the strained azetidine ring, providing information on ring puckering and substituent effects.

The application of these refined techniques will provide a comprehensive structural database for this class of compounds, correlating their physical properties with their biological activities.

In-depth Elucidation of Biochemical Roles and Interplay with Biological Systems

The unique, conformationally constrained structure of the azetidine ring makes it an attractive scaffold for mimicking natural ligands and interacting with biological macromolecules. nih.gov The propionate side chain further adds a functional handle that can engage in various biological interactions. Future research will focus on unraveling the specific biochemical roles of this compound.

Potential areas of investigation include:

Enzyme Inhibition: The strained azetidine ring can act as a reactive electrophile, making it a candidate for targeting nucleophilic residues, such as cysteine, in enzyme active sites. nih.govnih.gov Studies on related azetidinyl oxadiazoles (B1248032) have identified them as novel cysteine-reactive electrophiles. nih.gov This suggests that this compound could be explored as an irreversible or covalent inhibitor of cysteine proteases or other enzyme classes.

Neurotransmitter Transporter Modulation: Azetidine derivatives have been successfully developed as inhibitors of GABA uptake transporters (GATs). nih.gov The structure of this compound, as a constrained analog of amino acids, makes it a prime candidate for investigation as a modulator of various neurotransmitter transporters.

Metabolic Pathway Interruption: 3-Nitropropionic acid is a known irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain. nih.gov Investigating whether this compound can act as an antimetabolite or interfere with critical metabolic pathways is a logical next step.

Understanding these fundamental interactions is key to unlocking the therapeutic potential of this compound.

Expansion of Investigational Biological Applications and Novel Target Identification

Building on the elucidation of its biochemical roles, the next frontier is to identify novel biological targets and expand the potential therapeutic applications of this compound derivatives. The azetidine scaffold is already present in several clinically relevant molecules, and its incorporation into new chemical entities is a promising strategy in drug discovery. nih.govacs.org

Emerging applications and targets for azetidine-based compounds include:

Oncology: Azetidine-containing compounds have been developed as potent inhibitors of the STAT3 signaling pathway, which is hyperactivated in many cancers. nih.govacs.org By modifying the propionate moiety of this compound, novel analogs could be designed to target STAT3 or other oncogenic pathways like the JAK/STAT pathway. mdpi.com

Neurodegenerative Diseases: The ability of azetidine derivatives to cross the blood-brain barrier makes them suitable for CNS-targeted therapies. nih.gov Research has shown that certain 3-aryl-3-azetidinyl acetic acid derivatives exhibit neuroprotective effects and inhibit acetylcholinesterase, a key target in Alzheimer's disease. nih.gov

Infectious Diseases: The unique structural features of azetidines can be exploited to design novel antimicrobial or antiviral agents that overcome existing resistance mechanisms.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Kinases / Transcription Factors | STAT3, JAKs nih.govmdpi.com | Oncology, Inflammatory Diseases |

| Neurotransmitter Transporters | GAT-1, GAT-3 nih.gov | Epilepsy, Neuropathic Pain |

| Enzymes | Cysteine Proteases, Acetylcholinesterase nih.govnih.govnih.gov | Oncology, Neurodegenerative Diseases |

| Metabolic Enzymes | Succinate Dehydrogenase nih.gov | Metabolic Disorders, Oncology |

Leveraging Computational Approaches for Rational Design and Accelerated Discovery of Azetidine-Based Entities

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of new molecules and accelerating the identification of promising candidates. mdpi.com The application of these in silico methods to the this compound scaffold can significantly streamline research and development efforts.

Future computational strategies will likely involve:

Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives into the active sites of known biological targets can help prioritize compounds for synthesis and biological testing. mdpi.comnih.gov

Quantum Mechanics (QM): QM calculations can be used to understand the electronic properties of the strained azetidine ring, predict its reactivity, and model reaction mechanisms for both synthesis and biological interactions, such as covalent bond formation with a target protein. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its analogs when bound to a target, revealing information about binding stability and conformational changes.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for activity, pharmacophore models can be used to screen large virtual databases for novel molecules containing the azetidine core, thus expanding the chemical space for discovery.

These computational approaches, when integrated with synthetic chemistry and biological evaluation, will create a powerful pipeline for the accelerated discovery of next-generation therapeutics based on the this compound framework.

Q & A

Q. What synthetic methodologies are recommended for producing 3-azetidinyl propionate, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via esterification or alkylation reactions. For example, reactive distillation methods (commonly used for propionate esters) involve catalytic esterification under controlled temperature and pressure to enhance equilibrium conversion . Optimization parameters include:

- Catalyst selection : Acidic catalysts (e.g., sulfuric acid) improve reaction rates but require neutralization steps.

- Temperature control : Maintaining 60–80°C minimizes side reactions like azetidine ring opening.

- Purity validation : Post-synthesis purification via fractional distillation or column chromatography, followed by NMR and HPLC analysis (as in nandrolone propionate characterization ), ensures structural fidelity.

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the azetidine ring’s presence and ester linkage via characteristic shifts (e.g., δ 3.5–4.5 ppm for azetidine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity (>98% for pharmaceutical-grade compounds) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 143.1 for this compound).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as propionate esters are classified as flammable liquids (GHS H226) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methodologies elucidate structure-activity relationships (SAR)?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution to assess individual bioactivity.

- In Vitro Assays : Compare anti-inflammatory potency in cell models (e.g., NF-κB pathway inhibition, as seen with propionate derivatives ).

- Computational Docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., glucocorticoid receptors ).

Q. What experimental strategies resolve contradictions in data on this compound’s enzymatic interactions, such as conflicting reports on acyl-CoA synthetase specificity?

- Methodological Answer :

- Enzyme Kinetic Assays : Measure Vmax and Km using purified acyl-CoA synthetases (e.g., ACSS2) to test substrate specificity .

- Isotopic Labeling : Track 14C-propionate incorporation into acyl-CoA derivatives in cell lysates .

- CRISPR Knockout Models : Use ACSS2-deficient cell lines to isolate alternative enzymatic pathways .

Q. How can computational modeling predict the metabolic fate of this compound in mammalian systems?

- Methodological Answer :

- In Silico Tools : Use software like GastroPlus or ADMET Predictor to simulate absorption, distribution, and hepatic metabolism.

- Metabolite Identification : Couple LC-MS/MS with in vitro microsomal assays to detect propionate-derived acyl-carnitines .

- Cross-Species Comparison : Validate predictions using primary hepatocytes from rodents and humans to assess interspecies variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.